REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][N:6]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:16])=[N+:2]=[N-:3].[CH2:17]([OH:20])[C:18]#[CH:19]>C1(C)C=CC=CC=1>[OH:20][CH2:17][C:18]1[N:1]([CH2:4][CH2:5][N:6]2[C:7](=[O:16])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]2=[O:15])[N:2]=[N:3][CH:19]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
3.88 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography (DCM to 2% methanol in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CN=NN1CCN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |